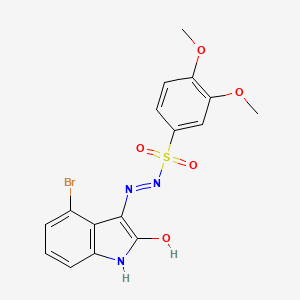![molecular formula C19H23ClN4O B6014965 2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014965.png)
2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex heterocyclic compound It features a spirocyclic structure, which is known for its stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction.
Spirocyclic Ring Formation: The final step involves the formation of the spirocyclic ring through a cyclization reaction under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for studying biological processes and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of 2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and exhibit diverse biological activities.
Dipyridylpyrrole N-oxide Ligands: These ligands have a similar pyrrole structure and are used in catalysis and other applications.
Uniqueness
2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is unique due to its spirocyclic structure, which imparts stability and distinct reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-22-9-3-7-19(18(22)25)8-11-23(14-19)13-16-4-2-10-24(16)17-6-5-15(20)12-21-17/h2,4-6,10,12H,3,7-9,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFXZQBITPDURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)CC3=CC=CN3C4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6014897.png)
![(5E)-5-(1H-indol-3-ylmethylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6014901.png)
![1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B6014911.png)
![N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6014916.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6014918.png)
![5-(Benzenesulfonyl)-3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6014926.png)
![2-[[2-(Difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)
![N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine](/img/structure/B6014932.png)
![ethyl 3-[(2,4-difluorophenyl)methyl]-1-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B6014934.png)
![3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B6014947.png)
![4-isobutoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6014948.png)
![4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6014952.png)
![7-(2-Phenylethyl)-2-(thiadiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
